

# 2-Amino-4-bromo-6-chlorophenol molecular weight

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## Compound of Interest

Compound Name: 2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774

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An In-Depth Technical Guide to **2-Amino-4-bromo-6-chlorophenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Amino-4-bromo-6-chlorophenol**, a halogenated aminophenol of significant interest in synthetic and medicinal chemistry. We delve into its core physicochemical properties, established synthetic routes with detailed mechanistic insights, and robust analytical methodologies for its characterization and quality control. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application. Furthermore, this document outlines the compound's utility as a versatile building block in organic synthesis, its role in coordination chemistry, and its potential as a privileged scaffold in drug discovery programs. Safety protocols and handling guidelines are also presented to ensure its responsible use in a laboratory setting.

## Introduction: The Significance of Halogenated Phenolic Scaffolds

Halogenated phenols and anilines are foundational pillars in the architecture of complex organic molecules. The introduction of halogen atoms onto an aromatic ring profoundly influences its electronic properties, lipophilicity, and metabolic stability—parameters of critical

importance in the design of agrochemicals, materials, and particularly, pharmaceuticals.<sup>[1]</sup> The compound **2-Amino-4-bromo-6-chlorophenol** is a unique exemplar of this class, incorporating electron-donating amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups with electron-withdrawing bromine and chlorine atoms. This specific arrangement of substituents creates a molecule with multiple reactive sites and a nuanced electronic character, making it a highly valuable and versatile intermediate for chemical synthesis and a scaffold of interest for probing biological systems.<sup>[1]</sup> Its utility spans from being a key precursor for intricate molecular frameworks to its application as a bidentate ligand in the formation of metal complexes with potential catalytic or antioxidant properties.<sup>[1]</sup>

## Physicochemical and Structural Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its effective use in research and development. **2-Amino-4-bromo-6-chlorophenol** is a solid at room temperature, with key identifying information summarized below.<sup>[1]</sup>

Property	Value	Source(s)
IUPAC Name	2-amino-4-bromo-6-chlorophenol	[2]
Molecular Weight	222.47 g/mol	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrCINO	[2][4]
CAS Number	179314-60-4	[1]
Alternative CAS	855836-14-5	[2]
Appearance	Solid, Light brown crystalline powder	[1][5]
Melting Point	83-87 °C	[1]
InChI Key	ISKCLWHHJKNMKI-UHFFFAOYSA-N	[1][3]
SMILES	Nc1cc(Cl)cc(Br)c1O	
Storage	Store at 2-8°C	

# Synthesis and Manufacturing: A Mechanistic Approach

The synthesis of **2-Amino-4-bromo-6-chlorophenol** is most commonly achieved via a robust, two-step sequence starting from a readily available precursor. This approach is favored for its logical progression and high-yielding transformations.

## Primary Synthetic Route: Electrophilic Nitration and Subsequent Reduction

The established pathway involves the nitration of 2-bromo-4-chlorophenol, followed by the chemical reduction of the introduced nitro group to the desired amine.[\[1\]](#)

- Step 1: Electrophilic Aromatic Nitration. The precursor, 2-bromo-4-chlorophenol, is treated with a nitrating agent. The choice of a concentrated nitric acid and sulfuric acid mixture is deliberate. Sulfuric acid acts as a potent catalyst, protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ). This powerful electrophile then attacks the electron-rich phenol ring to install the nitro group.[\[1\]](#)
- Step 2: Reduction of the Nitro Group. The intermediate, 2-bromo-4-chloro-6-nitrophenol, is then subjected to a reduction reaction. A common and efficient method for this transformation is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst (e.g., Palladium on carbon) to selectively reduce the nitro group ( $-\text{NO}_2$ ) to an amino group ( $-\text{NH}_2$ ).[\[1\]](#)

## General Experimental Protocol

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

### Step 1: Synthesis of 2-bromo-4-chloro-6-nitrophenol

- In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-bromo-4-chlorophenol (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid (3.0 eq).
- Maintain the temperature below 10 °C while slowly adding a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise over 30 minutes. The causality

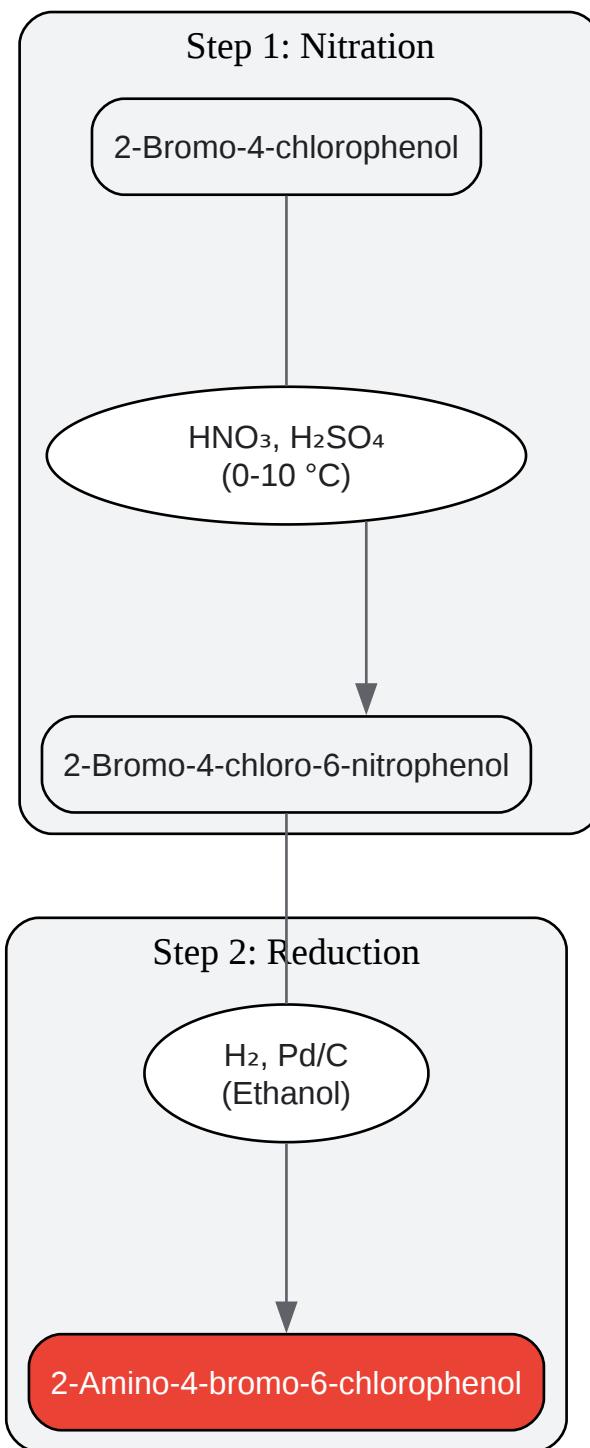
for this slow, cold addition is to control the exothermic reaction and prevent unwanted side products.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice. The solid product will precipitate out of the aqueous solution.
- Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the crude 2-bromo-4-chloro-6-nitrophenol.

#### Step 2: Synthesis of **2-Amino-4-bromo-6-chlorophenol**

- Dissolve the crude 2-bromo-4-chloro-6-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
- Transfer the solution to a hydrogenation vessel and add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
- Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
- Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
- Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite is crucial for removing the fine, pyrophoric catalyst safely.
- Concentrate the filtrate under reduced pressure to yield the crude **2-Amino-4-bromo-6-chlorophenol**, which can be further purified by recrystallization.

## Synthesis Workflow Diagram



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Caption: Synthetic pathway from precursor to final product.

## Alternative Synthetic Routes

An alternative strategy involves the direct electrophilic bromination of 2-amino-4-chlorophenol.

[1] In this approach, the existing amino and hydroxyl groups act as powerful ortho-, para-directing groups, guiding the incoming bromine electrophile to the desired position. This method may require careful control of conditions to prevent over-bromination and ensure regioselectivity.

## Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in the research and development pipeline. A multi-technique approach is employed for comprehensive characterization.

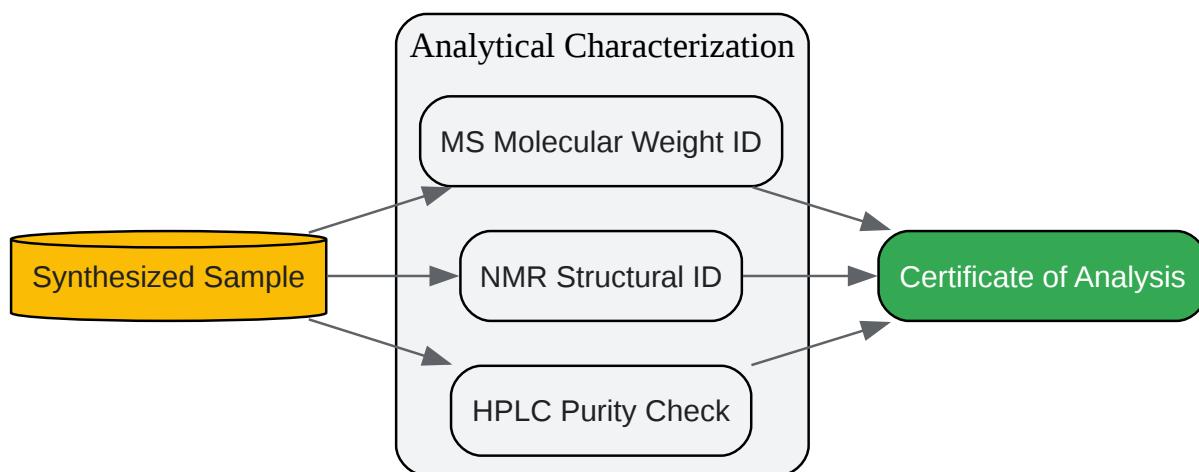
### Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for elucidating the molecular structure.[1]
  - $^1\text{H}$  NMR: The spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring. Their chemical shifts and coupling patterns (doublets) would confirm their relative positions. Broad singlets corresponding to the  $-\text{NH}_2$  and  $-\text{OH}$  protons would also be present, with chemical shifts that can vary depending on the solvent and concentration.[1]
  - $^{13}\text{C}$  NMR: The spectrum should display six unique signals, corresponding to each of the six carbon atoms in the distinct electronic environments of the aromatic ring.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1] The presence of both bromine (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio) and chlorine (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in  $\sim 3:1$  ratio) will result in a characteristic isotopic cluster for the molecular ion peak ( $\text{M}$ ,  $\text{M}+2$ ,  $\text{M}+4$ ), providing definitive evidence of the compound's elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be observed for the O-H stretch (broad,  $\sim 3200\text{-}3600\text{ cm}^{-1}$ ), N-H stretches of the primary amine (two sharp peaks,  $\sim 3300\text{-}3500\text{ cm}^{-1}$ ), and C-X (C-Br, C-Cl) stretches in the fingerprint region.

### Chromatographic Purity Assessment

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.<sup>[1]</sup> A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid), would be employed to separate the target compound from any starting materials, intermediates, or by-products.<sup>[6]</sup> Purity is determined by integrating the area of the product peak relative to all other peaks detected.

## Quality Control Workflow



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Caption: Standard workflow for analytical quality control.

## Safety and Handling

**2-Amino-4-bromo-6-chlorophenol** is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.

Hazard Information	Details	Source
Signal Word	Warning	<a href="#">[2]</a>
Pictograms	GHS07 (Irritant)	<a href="#">[2]</a>
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	<a href="#">[2]</a>
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, lab coat. Use respiratory protection if dusting occurs.	<a href="#">[7]</a> <a href="#">[8]</a>
Handling	Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.	<a href="#">[7]</a>

## Applications in Research and Development

The unique structural features of **2-Amino-4-bromo-6-chlorophenol** make it a valuable building block in several scientific domains.

### Intermediate in Complex Organic Synthesis

The compound serves as a versatile precursor for more complex molecules.[\[1\]](#) The amino and hydroxyl groups are nucleophilic and can be readily functionalized through reactions like acylation, alkylation, and diazotization, allowing for the extension of the molecular framework. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

### Ligand in Coordination Chemistry

The ortho-disposition of the amino and hydroxyl groups allows the molecule to act as a bidentate ligand. It can chelate to various transition metals (e.g., Co, Ni, Cu, Zn) to form stable metal complexes. These complexes are often investigated for their potential applications in catalysis, materials science, and as bioactive agents.[\[1\]](#)

## Scaffold in Medicinal Chemistry and Drug Discovery

The halogenated aminophenol motif is of significant interest in drug discovery.[\[1\]](#) The presence of halogens can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties like membrane permeability and metabolic resistance. The amino and hydroxyl groups provide anchor points for attaching other pharmacophoric elements, making this compound an excellent starting point for generating libraries of derivatives for screening against various diseases. The strategic placement of substituents allows for fine-tuning of the molecule's properties to optimize for potency and selectivity. The importance of chlorine-containing molecules in FDA-approved drugs highlights the value of such scaffolds in modern pharmaceutical development.[\[9\]](#)

## Conclusion

**2-Amino-4-bromo-6-chlorophenol** is more than a simple chemical reagent; it is a highly functionalized and strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and clear analytical profile make it a reliable component in the R&D workflow. The convergence of multiple reactive sites and modulating halogen substituents provides chemists and drug discovery professionals with a powerful tool to construct novel molecular architectures with tailored properties for applications in medicine, materials, and beyond.

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